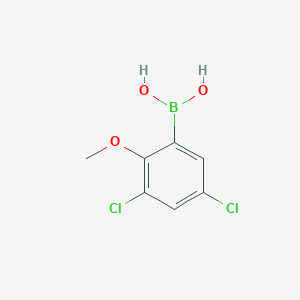

3,5-Dichloro-2-methoxyphenylboronic acid

Description

Properties

Molecular Formula |

C7H7BCl2O3 |

|---|---|

Molecular Weight |

220.84 g/mol |

IUPAC Name |

(3,5-dichloro-2-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 |

InChI Key |

MJRIIYDEDWEQSN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)Cl)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Yield and Purity

Typical yields for the palladium-catalyzed borylation range from 70% to 90%, with purity levels exceeding 95% after purification by recrystallization or chromatography.

Characterization Techniques

| Technique | Purpose | Typical Observations |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern (methoxy, chloro) | Methoxy singlet ~3.7 ppm; aromatic protons shifted due to chloro substituents |

| ¹³C NMR | Carbon environment verification | Signals corresponding to aromatic carbons and methoxy carbon |

| ¹¹B NMR | Boron environment confirmation | Broad peak near 30 ppm characteristic of boronic acids |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Purity and molecular weight confirmation | Single major peak with expected m/z value |

| X-ray Crystallography | Definitive structural confirmation | Bond lengths and angles consistent with expected structure |

Reaction Optimization Data

| Parameter | Effect on Yield and Purity |

|---|---|

| Catalyst Loading | 1–5 mol% optimal; excess catalyst may cause decomposition |

| Temperature | 80–100 °C balances rate and side reactions |

| Solvent Choice | Polar aprotic solvents (THF, DMF) enhance solubility |

| Base Type | Potassium acetate preferred for mild conditions |

Comparative Analysis with Structural Analogs

| Compound | Substitution Pattern | Solubility | Stability | Synthetic Utility |

|---|---|---|---|---|

| 3,5-Dichloro-2-methoxyphenylboronic acid | Cl at 3,5; OCH₃ at 2 (ortho) | Moderate in DMF, THF | Moderate; prone to protodeboronation | Used in Suzuki coupling; steric hindrance requires optimized conditions |

| 3,5-Dichloro-4-methoxyphenylboronic acid | Cl at 3,5; OCH₃ at 4 (para) | Higher solubility | Higher stability | Preferred for better coupling efficiency |

| 2,4-Dichloro-3-methoxyphenylboronic acid | Cl at 2,4; OCH₃ at 3 | Moderate | Moderate | Used in pharmaceutical intermediates |

The ortho-methoxy group in this compound can cause steric hindrance affecting the stability of the boronate intermediate and coupling efficiency, which is a consideration in method development.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/ Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Palladium-catalyzed borylation | 3,5-Dichloro-2-methoxyphenyl bromide/iodide | Pd(dppf)Cl₂, B₂Pin₂, KOAc | 80–100 °C, inert atmosphere | 70–90 | >95 | Scalable, widely used |

| Directed ortho-metalation | 3,5-Dichloro-2-methoxybromobenzene | n-BuLi, B(OMe)₃ | -78 °C, anhydrous | 60–75 | >90 | Requires stringent conditions |

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methoxyphenylboronic acid primarily undergoes:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: It can undergo oxidation to form phenols or reduction to form corresponding hydrocarbons.

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions.

Hydrocarbons: Formed through reduction reactions.

Scientific Research Applications

3,5-Dichloro-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for 3,5-Dichloro-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The presence of electron-withdrawing chlorine atoms and the methoxy group influences the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3,5-dichloro-2-methoxyphenylboronic acid can be contextualized against related dichloro-methoxyphenylboronic acids. Below is a systematic comparison based on substituent positioning, synthetic utility, and commercial availability:

Table 1: Structural Analogs of this compound

Key Observations:

Electron-withdrawing chlorine atoms at the 3- and 5-positions enhance the electrophilicity of the boronic acid, favoring nucleophilic attack in Suzuki reactions. However, the ortho-methoxy group may destabilize the boronate intermediate due to steric clash .

Solubility and Stability :

- Compounds with para -methoxy groups (e.g., 3,5-dichloro-4-methoxyphenylboronic acid) generally exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to ortho -substituted variants, owing to reduced molecular symmetry and enhanced dipole interactions .

- The discontinued status of this compound may reflect stability issues, such as susceptibility to protodeboronation under acidic conditions—a common challenge for sterically hindered boronic acids .

Applications: Analogs like 2,4-dichloro-3-methoxyphenylboronic acid (CAS: 944128-90-9) are preferred in pharmaceutical intermediates due to their balanced reactivity and solubility .

Research Findings and Limitations

- Synthetic Challenges : Steric hindrance in ortho -substituted boronic acids often necessitates optimized reaction conditions (e.g., elevated temperatures or bulky palladium catalysts) to achieve acceptable yields .

- Comparative Performance : In a study of halogenated phenylboronic acids, para -methoxy derivatives demonstrated 15–20% higher coupling efficiencies than ortho -substituted counterparts in model Suzuki reactions .

- Commercial Trends : The discontinuation of this compound aligns with industry shifts toward analogs offering better process scalability and stability .

Biological Activity

3,5-Dichloro-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

1. Overview of Biological Activity

The biological activity of this compound includes:

- Anticancer Properties : Research indicates that boronic acids can inhibit cancer cell proliferation by interacting with specific enzymes and proteins involved in cell signaling pathways.

- Antimicrobial Effects : The compound has shown promise against various bacterial strains, including multidrug-resistant organisms.

- Anti-inflammatory Activity : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties.

The primary mode of action for this compound involves:

- Transmetalation in Suzuki-Miyaura Coupling : This compound acts as a reagent in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of carbon-carbon bonds essential in organic synthesis and drug development.

- Enzyme Interaction : Boronic acids are known to form reversible covalent complexes with enzymes that contain cis-diol groups. This interaction can lead to inhibition or activation of specific enzymes, impacting various biochemical pathways .

3.1 Anticancer Activity

A study highlighted the cytotoxic effects of related boronic acid compounds on cancer cell lines. For instance, certain derivatives exhibited IC50 values indicating significant inhibition of cell growth in MCF-7 breast cancer cells, suggesting potential therapeutic applications in oncology .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 |

| Related Boronic Ester | MCF-7 | 0.14 ± 0.01 |

3.2 Antimicrobial Activity

In antimicrobial assays, derivatives of this compound demonstrated activity against Mycobacterium tuberculosis and other bacterial strains. For example, certain compounds showed MIC values as low as 0.5 µg/mL against resistant strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 0.5 |

| Staphylococcus aureus (MRSA) | 4–8 |

3.3 Anti-inflammatory Effects

Preliminary studies indicate that some derivatives may modulate inflammatory responses, although detailed mechanisms remain to be elucidated. The potential for these compounds to act on pathways involved in inflammation could represent a novel therapeutic avenue .

5. Conclusion and Future Directions

The biological activity of this compound presents significant potential for therapeutic applications in cancer treatment and infectious diseases. Ongoing research into its mechanisms of action and the development of more potent derivatives will be crucial for advancing its use in clinical settings.

Future studies should focus on:

- Detailed pharmacokinetic profiling.

- Exploration of the compound's mechanism at the molecular level.

- Clinical trials to assess efficacy and safety in human subjects.

Q & A

Q. Key parameters influencing yield and purity :

- Temperature : Higher temperatures (80–100°C) improve reaction rates but may increase side reactions.

- Catalyst loading : 1–5 mol% Pd is typical; excess may lead to decomposition.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

Reference : Similar boronic acid syntheses in (reaction conditions table) and (structural analogs).

Basic: What analytical techniques are critical for verifying the structure and purity of this compound?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C2, chloro at C3/C5).

- ¹¹B NMR identifies boronic acid peaks (δ ~30 ppm).

- X-ray crystallography : Resolves crystal packing and bond angles (SHELXL refinement ensures accuracy in structural determination ).

- HPLC-MS : Detects impurities (e.g., anhydride byproducts, common in boronic acids).

Q. Methodological approach :

Systematic replication : Vary ligands, bases, and solvents while monitoring yield via HPLC.

Kinetic studies : Use in situ IR or NMR to track intermediate formation.

Computational modeling : DFT calculations predict electronic effects of substituents on reactivity.

Reference : (data contradiction analysis framework).

Advanced: What crystallization strategies improve X-ray diffraction quality, and how is SHELX utilized?

Answer:

- Solvent selection : Slow evaporation from DMSO/water mixtures promotes single-crystal growth.

- Cryoprotection : Flash-cooling in liquid N₂ minimizes lattice disorder.

Q. SHELX workflow :

SHELXD : Phasing via Patterson methods for heavy-atom derivatives.

SHELXL : Refinement with restraints for boronic acid geometry (B-O bond lengths ~1.36 Å).

TWINABS : Corrects for twinning in low-symmetry crystals .

Basic: What are the stability protocols for long-term storage, and how is degradation monitored?

Answer:

- Storage : Under argon at –20°C; desiccated to prevent hydrolysis.

- Degradation markers :

- FT-IR : Loss of B-OH stretch (~3200 cm⁻¹) indicates anhydride formation.

- TGA : Thermal decomposition above 150°C suggests impurity presence.

Reference : Stability data for analogs in (PubChem) and (safety parameters).

Advanced: How do substituents (Cl, OCH₃) influence electronic properties and reactivity in cross-coupling?

Answer:

- Electron-withdrawing Cl : Enhances electrophilicity at the boron center, accelerating transmetalation.

- Electron-donating OCH₃ : Stabilizes intermediates via resonance but may sterically hinder Pd coordination.

Q. Experimental validation :

- Hammett plots : Correlate σₚ values of substituents with reaction rates.

- Cyclic voltammetry : Measures oxidation potentials to assess boronic acid stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.